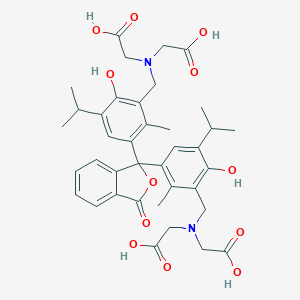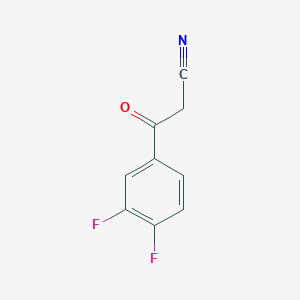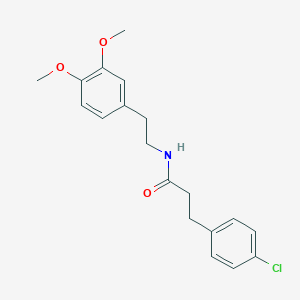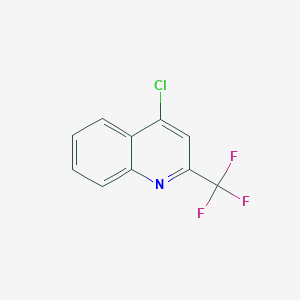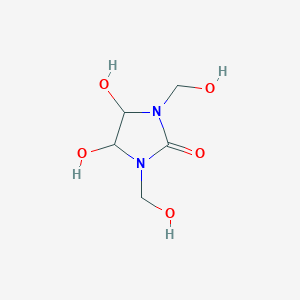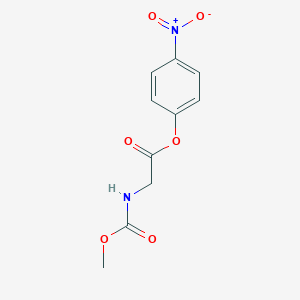
Methoxycarbonylglycine 4-nitrophenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methoxycarbonylglycine 4-nitrophenyl ester, also known as MNG, is a chemical compound that has been widely used in scientific research. It is a derivative of glycine, an amino acid that plays a crucial role in the human body. MNG is a potent inhibitor of the enzyme glycine decarboxylase, which is involved in the breakdown of glycine.
科学研究应用
Methoxycarbonylglycine 4-nitrophenyl ester has been used in a variety of scientific research applications. It has been shown to be a potent inhibitor of glycine decarboxylase, which makes it useful in the study of the glycine metabolic pathway. Methoxycarbonylglycine 4-nitrophenyl ester has also been used to investigate the role of glycine in various physiological processes, such as neurotransmission and energy metabolism. Additionally, Methoxycarbonylglycine 4-nitrophenyl ester has been used in the development of drugs that target glycine decarboxylase, which may have potential therapeutic applications.
作用机制
Methoxycarbonylglycine 4-nitrophenyl ester inhibits glycine decarboxylase by binding to the enzyme's active site. This prevents the enzyme from catalyzing the breakdown of glycine, which leads to an accumulation of glycine in the body. The mechanism of action of Methoxycarbonylglycine 4-nitrophenyl ester is well understood, and it has been extensively studied in the laboratory setting.
生化和生理效应
The inhibition of glycine decarboxylase by Methoxycarbonylglycine 4-nitrophenyl ester has several biochemical and physiological effects. The accumulation of glycine in the body can lead to an increase in the levels of other metabolites, such as serine and threonine. Additionally, the inhibition of glycine decarboxylase can affect the production of ATP, which is the primary energy source for cells. The physiological effects of Methoxycarbonylglycine 4-nitrophenyl ester are still being studied, but it has been suggested that it may have potential therapeutic applications in the treatment of certain diseases, such as cancer and neurological disorders.
实验室实验的优点和局限性
Methoxycarbonylglycine 4-nitrophenyl ester has several advantages for use in laboratory experiments. It is a potent inhibitor of glycine decarboxylase, which makes it useful in the study of the glycine metabolic pathway. Additionally, Methoxycarbonylglycine 4-nitrophenyl ester is relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to the use of Methoxycarbonylglycine 4-nitrophenyl ester in laboratory experiments. It is a toxic compound and must be handled with care. Additionally, the inhibition of glycine decarboxylase can have complex effects on cellular metabolism, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on Methoxycarbonylglycine 4-nitrophenyl ester. One area of interest is the development of drugs that target glycine decarboxylase for therapeutic applications. Additionally, Methoxycarbonylglycine 4-nitrophenyl ester could be used to investigate the role of glycine in various physiological processes, such as neurotransmission and energy metabolism. Further research is also needed to understand the complex effects of Methoxycarbonylglycine 4-nitrophenyl ester on cellular metabolism and to develop new methods for studying the glycine metabolic pathway.
Conclusion:
Methoxycarbonylglycine 4-nitrophenyl ester is a potent inhibitor of glycine decarboxylase that has been widely used in scientific research. It has several advantages for use in laboratory experiments, but also has some limitations. Methoxycarbonylglycine 4-nitrophenyl ester has been extensively studied and has potential therapeutic applications in the treatment of certain diseases. Further research is needed to fully understand the complex effects of Methoxycarbonylglycine 4-nitrophenyl ester on cellular metabolism and to develop new methods for studying the glycine metabolic pathway.
合成方法
Methoxycarbonylglycine 4-nitrophenyl ester can be synthesized by the reaction of 4-nitrophenol with methoxycarbonylglycine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to Methoxycarbonylglycine 4-nitrophenyl ester by the addition of a base. The synthesis of Methoxycarbonylglycine 4-nitrophenyl ester is a relatively simple process and can be carried out in a laboratory setting.
属性
CAS 编号 |
1670-94-6 |
|---|---|
产品名称 |
Methoxycarbonylglycine 4-nitrophenyl ester |
分子式 |
C10H10N2O6 |
分子量 |
254.2 g/mol |
IUPAC 名称 |
(4-nitrophenyl) 2-(methoxycarbonylamino)acetate |
InChI |
InChI=1S/C10H10N2O6/c1-17-10(14)11-6-9(13)18-8-4-2-7(3-5-8)12(15)16/h2-5H,6H2,1H3,(H,11,14) |
InChI 键 |
BNYHIOHEEQKXIR-UHFFFAOYSA-N |
SMILES |
COC(=O)NCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
规范 SMILES |
COC(=O)NCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
其他 CAS 编号 |
1670-94-6 |
同义词 |
MC-Gly-NP methoxycarbonylglycine 4-nitrophenyl este |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



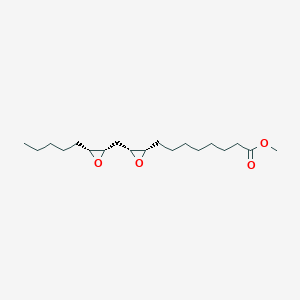
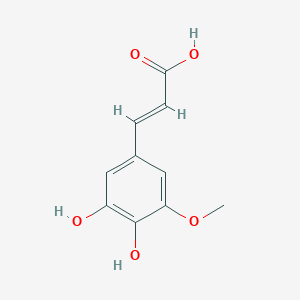
![1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI)](/img/structure/B157236.png)
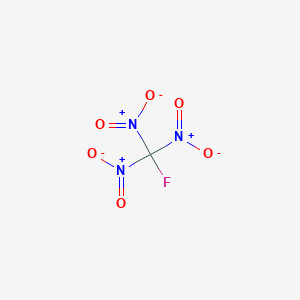
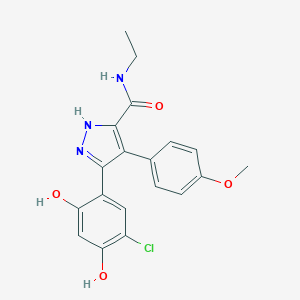
![1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(1-methylethyl)-,(3R-cis)-(9CI)](/img/structure/B157244.png)

